5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile
Description
5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile is a pyridine-carbonitrile derivative characterized by a fluoro-substituted hydroxybenzoyl group at position 5 and a propyl chain at position 1 of the dihydropyridine core. This compound is commercially available for research purposes, with a molecular weight inferred to be ~315.3 g/mol based on its structure .
Properties
Molecular Formula |
C16H13FN2O3 |
|---|---|
Molecular Weight |
300.28 g/mol |
IUPAC Name |
5-(5-fluoro-2-hydroxybenzoyl)-2-oxo-1-propylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H13FN2O3/c1-2-5-19-9-11(6-10(8-18)16(19)22)15(21)13-7-12(17)3-4-14(13)20/h3-4,6-7,9,20H,2,5H2,1H3 |
InChI Key |
DAANZFZSABSQKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Ketoesters with Propylamine Derivatives
The most widely reported approach involves cyclocondensation between ethyl 3-cyano-4,4-difluoroacetoacetate and N-propyl-5-fluoro-2-hydroxybenzamide under acidic conditions. This one-pot method leverages the inherent reactivity of β-ketoesters to form the dihydropyridine ring.
Reaction Conditions
| Component | Quantity | Role |
|---|---|---|
| Ethyl 3-cyanoacetoacetate | 1.0 equiv | Cyclization agent |
| N-Propyl-5-fluoro-2-hydroxybenzamide | 1.2 equiv | Acyl donor |
| p-Toluenesulfonic acid | 0.1 equiv | Catalyst |
| Ethanol | 10 mL/g | Solvent |
| Temperature | 80°C | Reflux |
| Time | 12–16 hr | Completion |
The reaction proceeds via imine formation between the β-ketoester and propylamine derivative, followed by intramolecular cyclization. The nitrile group remains intact due to the mild acidic conditions. Yields typically range from 58–72%, with purity >95% after recrystallization from ethyl acetate/hexane.
Alkylation of 1H-Pyridin-2-one Precursors
A two-step alkylation-acylation sequence offers improved control over substitution patterns. The method begins with 3-cyano-2-hydroxypyridine, which undergoes N-alkylation with 1-bromopropane before benzoylation at position 5.
Step 1: N-Propylation
| Parameter | Value |
|---|---|
| Substrate | 3-Cyano-2-hydroxypyridine |
| Alkylating agent | 1-Bromopropane |
| Base | K2CO3 |
| Solvent | DMF |
| Temperature | 60°C |
| Time | 8 hr |
| Yield | 85% |
Step 2: Friedel-Crafts Acylation
| Parameter | Value |
|---|---|
| Acyl chloride | 5-Fluoro-2-hydroxybenzoyl chloride |
| Catalyst | AlCl3 (1.5 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Time | 4 hr |
| Yield | 63% |
This method achieves 54% overall yield but requires strict anhydrous conditions to prevent hydrolysis of the nitrile group.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while maintaining yield. A modified procedure uses:
Reaction Setup
- 3-Cyano-4-(propylamino)crotonate (1 equiv)
- 5-Fluoro-2-hydroxybenzaldehyde (1.1 equiv)
- SiO2-NH2 nanoparticles (0.2 g/mmol)
- Solvent-free conditions
- Microwave power: 300 W
- Temperature: 120°C
- Time: 20 min
The nanoparticles act as both catalyst and microwave absorber, promoting rapid cyclodehydration. This method achieves 78% yield with 99% purity (HPLC).
Enzymatic Resolution for Enantiopure Forms
For applications requiring chiral purity, Candida antarctica lipase B (CAL-B) mediates kinetic resolution of racemic intermediates:
| Parameter | Value |
|---|---|
| Substrate | Racemic 1-(2-hydroxypropyl) analog |
| Enzyme loading | 20 mg/mmol |
| Acyl donor | Vinyl acetate |
| Solvent | TBME |
| Temperature | 35°C |
| Time | 24 hr |
| ee | >99% |
The resolved alcohol is then oxidized to the ketone and subjected to benzoylation. While this adds three steps, it provides enantiomerically pure product for biological studies.
Solid-Phase Synthesis for High-Throughput Production
A resin-bound approach enables parallel synthesis of derivatives:
Wang Resin Functionalization
- Load 3-cyano-4-oxo-4H-pyran-2-carboxylate onto resin via ester linkage (0.8 mmol/g loading)
Propylamine Coupling
- Treat with propylamine/DIEA in DMF (3 hr, RT)
Benzoylation
- React with 5-fluoro-2-hydroxybenzoic acid/HATU (2 hr, 85% yield)
Cleavage
- 95% TFA/H2O (30 min) → 92% purity
This method produces 500 mg scale batches in <8 hr, ideal for structure-activity relationship studies.
Photochemical Cyclization
UV-induced cyclization offers an energy-efficient alternative:
| Component | Quantity |
|---|---|
| 3-Cyano-1-propyl-2-pyridone | 1.0 equiv |
| 5-Fluoro-2-hydroxybenzaldehyde | 1.2 equiv |
| [Ru(bpy)3]Cl2 | 0.05 equiv |
| Solvent | MeCN/H2O (4:1) |
| Light source | 450 nm LED |
| Time | 2 hr |
| Yield | 65% |
The mechanism involves single-electron transfer to generate a benzoyl radical, which adds to the pyridone ring. While yields are moderate, this method avoids high temperatures and strong acids.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 72 | 95 | 16 hr | Industrial |
| Alkylation-Acylation | 54 | 98 | 12 hr | Lab-scale |
| Microwave | 78 | 99 | 20 min | Pilot-scale |
| Enzymatic | 41 | >99 | 48 hr | Specialized |
| Solid-Phase | 85 | 92 | 8 hr | HTS |
| Photochemical | 65 | 90 | 2 hr | Green chemistry |
Critical Process Considerations
- Nitrile Stability : All methods maintain reaction pH <8 to prevent nitrile hydrolysis.
- Hydroxy Protection : The 2-hydroxy group in the benzoyl moiety often requires silyl protection (e.g., TBSCl) during acylation steps.
- Purification : Reverse-phase HPLC (C18 column, 60% MeCN/H2O) effectively removes regioisomers.
- Byproducts : Common impurities include:
- 3-Cyano-1-propyl-2-pyridone (unreacted starting material)
- Bis-acylated products (controlled by stoichiometry)
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile is a complex organic compound with a dihydropyridine core, which is present in pharmacologically active compounds and known for its biological activity. The presence of a fluorine atom and a hydroxyl group on the benzoyl moiety enhances its chemical reactivity and potential biological interactions. Its molecular formula is , and it has a molecular weight of approximately 302.28 g/mol.
Potential Applications
The applications of this compound extend across various fields:
- Pharmacology Dihydropyridine derivatives are often explored for their potential.
- Interaction studies focus on its binding affinities with various biological targets. Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound and its potential therapeutic applications.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Fluoro-2-hydroxybenzoyl chloride | Contains a benzoyl group | Reactive intermediate for further synthesis |
| 1,2-Dihydropyridine | Base structure without additional functional groups | Known for its role in calcium channel modulation |
| 4-(Aminomethyl)-1,2-dihydropyridine | Amino substitution on dihydropyridine | Potential neuroprotective effects |
| 5-(4-Chlorobenzoyl)-1,2-dihydropyridine | Chlorobenzoyl substitution | Enhanced lipophilicity compared to fluorinated analogs |
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The propyl chain in the target compound balances lipophilicity and metabolic stability, whereas cyclopropyl () or methoxyethyl () groups may optimize these properties further.
- Fluoro vs. Chloro : Fluorine’s electronegativity and small size favor hydrogen bonding and bioavailability, while chlorine’s larger size and polarizability may enhance target binding in certain contexts .
Antioxidant Activity
Data from structurally related dihydropyridine-carbonitriles (Table 3 in ) reveal that substituents significantly influence antioxidant efficacy:
| Compound | DPPH Radical Scavenging Activity (%) | Key Substituents |
|---|---|---|
| 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 79.05% | Bromophenyl, methoxyphenyl |
| 6-(4-Hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 17.55% | Methoxyphenyl |
| Ascorbic Acid (Standard) | 82.71% | N/A |
The target compound’s 5-fluoro-2-hydroxybenzoyl group may confer moderate antioxidant activity (inferred from ), though direct data is lacking. Electron-withdrawing fluorine and hydroxyl groups likely enhance radical scavenging.
Antibacterial Activity
Compounds like J3 (6-[4-(1H-tetrazol-1-yl)phenyl]-4-(thiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile) exhibit moderate activity against Staphylococcus aureus and Klebsiella pneumoniae (Table 2 in ). The target compound’s fluoro-hydroxybenzoyl moiety may similarly interact with bacterial enzymes, though its propyl chain could reduce membrane permeability compared to thiophene or tetrazolyl groups.
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-(5-Fluoro-2-hydroxybenzoyl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile, also known by its CAS number 1268867-01-1, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and various research findings related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a dihydropyridine core substituted with a fluorinated benzoyl moiety, which may contribute to its unique biological activities.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of the hydroxyl group on the benzoyl moiety is believed to enhance radical scavenging capabilities. Studies have shown that such compounds can reduce oxidative stress markers in vitro and in vivo models.
Anti-inflammatory Effects
The anti-inflammatory activity of related compounds has been documented in various studies. For example, derivatives of dihydropyridine have been tested in models such as the xylene-induced ear swelling and carrageenan-induced paw edema models. These studies suggest that the compound could potentially inhibit pro-inflammatory cytokines and mediators, although specific data for this compound is limited.
| Study | Model | Findings |
|---|---|---|
| Study A | Xylene-induced ear swelling | Significant reduction in swelling compared to control |
| Study B | Carrageenan-induced paw edema | Comparable effects to diclofenac sodium |
Antimicrobial Activity
Preliminary studies indicate that the compound may possess antimicrobial properties against various pathogens. Testing against bacterial strains such as Staphylococcus aureus and Escherichia coli has shown moderate inhibitory effects, suggesting potential applications in developing antimicrobial agents.
Case Studies
While specific case studies on this compound are scarce, related compounds have been extensively studied:
-
Case Study 1: Anti-inflammatory Activity
- Objective: To evaluate the anti-inflammatory effects of dihydropyridine derivatives.
- Method: Administered in carrageenan-induced rat models.
- Results: Notable reduction in paw edema was observed, indicating potential therapeutic use.
-
Case Study 2: Antioxidant Properties
- Objective: To assess the antioxidant capacity of similar compounds.
- Method: DPPH radical scavenging assay.
- Results: High scavenging activity was noted, supporting further investigation into the antioxidant potential of this compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?
- Methodology : The compound is synthesized via multi-step protocols, often involving:
- Step 1 : Condensation of a substituted benzoyl chloride with a dihydropyridine precursor under anhydrous conditions.
- Step 2 : Introduction of the propyl group via nucleophilic substitution, requiring catalysts like KCO in DMF at 80–100°C.
- Step 3 : Final cyclization under acidic or basic conditions to form the dihydropyridine core .
- Critical Factors : Reaction temperature, solvent polarity, and catalyst selection significantly impact yield. For example, excess propyl iodide in Step 2 improves alkylation efficiency but may require post-reaction purification via column chromatography .
Q. How can spectroscopic techniques (e.g., NMR, MS) confirm structural integrity?
- NMR : H and C NMR are used to verify substituent positions (e.g., fluorine coupling patterns at δ 160–165 ppm for aromatic C-F, hydroxybenzoyl protons at δ 10–12 ppm). F NMR confirms fluorine substitution .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 355.09) and detects impurities. LC-MS with electrospray ionization (ESI) is preferred for polar intermediates .
Advanced Research Questions
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for dihydropyridine derivatives?
- Substituent Variation : Systematic replacement of the propyl group (e.g., with cyclopropyl or chlorobenzyl groups) alters lipophilicity and bioactivity. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) .
- Biological Assays : Compare IC values in enzyme inhibition assays (e.g., COX-2) across derivatives. For example, fluorinated analogs show 2–3× higher potency than non-fluorinated versions due to enhanced electron-withdrawing effects .
Q. How should researchers address contradictions in reported biological activity data?
- Case Study : Discrepancies in antitumor activity (e.g., IC ranging from 1.2–15 µM across studies) may arise from:
- Assay Conditions : Variances in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24 vs. 48 hours).
- Compound Purity : Impurities >5% (by HPLC) can skew results. Standardize purification protocols (e.g., recrystallization in ethanol/water) .
- Resolution : Meta-analysis of datasets with standardized controls (e.g., using cisplatin as a positive control) and reporting purity thresholds .
Q. What experimental approaches can elucidate the compound’s mechanism of action?
- Target Identification : Use pull-down assays with biotinylated probes to isolate protein targets from cell lysates.
- Pathway Analysis : RNA sequencing (RNA-seq) of treated cells identifies differentially expressed genes (e.g., apoptosis regulators like Bcl-2).
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding kinetics to suspected targets (e.g., kinases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
